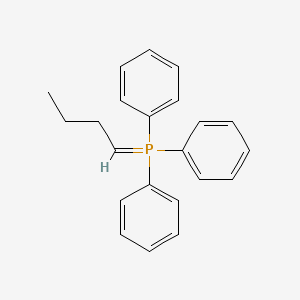
Phosphorane, butylidenetriphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane, butylidenetriphenyl- is an organophosphorus compound with the molecular formula C22H23P. It is a type of phosphorane, which is characterized by a pentavalent phosphorus atom. This compound is notable for its role in organic synthesis, particularly in the Wittig reaction, where it is used to convert aldehydes and ketones into alkenes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorane, butylidenetriphenyl- can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium. The general reaction scheme is as follows:
Formation of Alkylphosphonium Salt: Triphenylphosphine reacts with an alkyl halide to form an alkylphosphonium salt.
Deprotonation: The alkylphosphonium salt is then deprotonated using a strong base like butyllithium to yield the phosphorane.
Industrial Production Methods
While specific industrial production methods for phosphorane, butylidenetriphenyl- are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with adjustments for scale, efficiency, and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorane, butylidenetriphenyl- primarily undergoes nucleophilic addition reactions, most notably the Wittig reaction. In this reaction, the phosphorane reacts with aldehydes or ketones to form alkenes .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, triphenylphosphine, alkyl halides, strong bases (e.g., butyllithium).
Major Products
The major products of reactions involving phosphorane, butylidenetriphenyl- are alkenes, formed through the Wittig reaction. This reaction is highly valued for its ability to produce alkenes with precise control over the position of the double bond .
Wissenschaftliche Forschungsanwendungen
Phosphorane, butylidenetriphenyl- has several applications in scientific research:
Organic Synthesis: Used extensively in the synthesis of alkenes via the Wittig reaction.
Material Science: Employed in the development of phosphorus-containing polymers, which have applications in various fields including biomedicine and materials science.
Medicinal Chemistry: Investigated for its potential in drug development and as a component in therapeutic polymers.
Wirkmechanismus
The mechanism of action of phosphorane, butylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. The reaction proceeds as follows:
Formation of Ylide: The phosphorane reacts with the carbonyl compound to form a betaine intermediate.
Intermediate Formation: The betaine intermediate rearranges to form an oxaphosphetane intermediate.
Product Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.
Vergleich Mit ähnlichen Verbindungen
Phosphorane, butylidenetriphenyl- can be compared with other phosphoranes and ylides:
Methylenetriphenylphosphorane: Another commonly used ylide in the Wittig reaction, but with a different alkyl group.
Pentaphenylphosphorane: A stable phosphorane with five phenyl groups, used in different types of organic reactions.
Uniqueness
Phosphorane, butylidenetriphenyl- is unique due to its specific structure and reactivity, making it particularly useful in the Wittig reaction for the synthesis of alkenes with precise control over the double bond position .
Eigenschaften
CAS-Nummer |
3728-50-5 |
|---|---|
Molekularformel |
C22H23P |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
butylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H23P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,2-3H2,1H3 |
InChI-Schlüssel |
RIGUTONFWSZQSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)


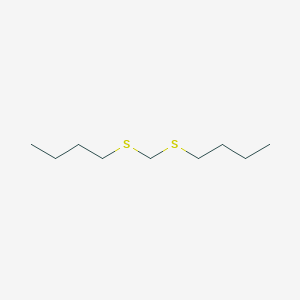
![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)
![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)
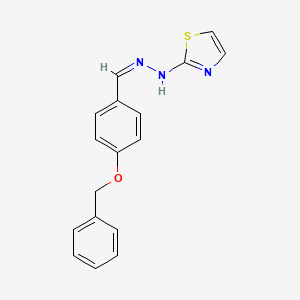
![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
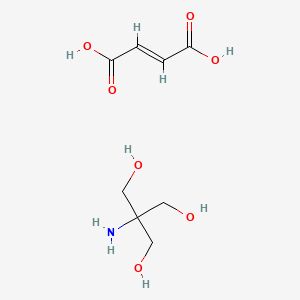
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
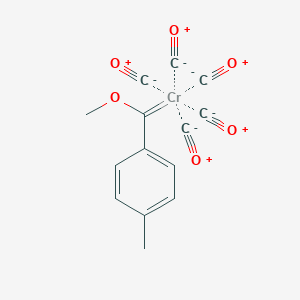

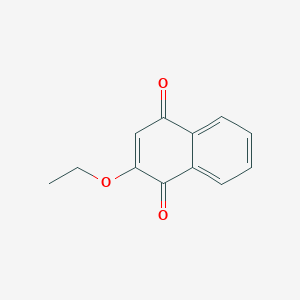
![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
